molecular formula C6H5NOS B13021342 (E)-3-(Thiazol-4-yl)acrylaldehyde

(E)-3-(Thiazol-4-yl)acrylaldehyde

Cat. No.: B13021342
M. Wt: 139.18 g/mol
InChI Key: FFOSSWOAPSLFRR-OWOJBTEDSA-N
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Description

(E)-3-(Thiazol-4-yl)acrylaldehyde is an organic compound featuring a thiazole ring and an acrylaldehyde moiety. Compounds with thiazole rings are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Thiazol-4-yl)acrylaldehyde typically involves the formation of the thiazole ring followed by the introduction of the acrylaldehyde group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The acrylaldehyde group can be introduced via a Wittig reaction or a similar aldehyde-forming reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Thiazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but may include the use of bases or acids as catalysts.

Major Products

    Oxidation: Thiazole-4-carboxylic acid.

    Reduction: (E)-3-(Thiazol-4-yl)acryl alcohol.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive thiazole ring.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(Thiazol-4-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The thiazole ring can bind to various molecular targets, influencing pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carboxaldehyde: Similar structure but lacks the acryl group.

    (E)-3-(Thiazol-4-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Aminothiazole: Contains a thiazole ring but with an amino group.

Uniqueness

(E)-3-(Thiazol-4-yl)acrylaldehyde is unique due to the presence of both the thiazole ring and the acrylaldehyde moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(E)-3-(Thiazol-4-yl)acrylaldehyde, a compound featuring a thiazole ring, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, detailing its mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by its acrylaldehyde moiety linked to a thiazole ring. This unique structure contributes to its reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation to form thiazole-4-carboxylic acid and reduction to produce (E)-3-(Thiazol-4-yl)acryl alcohol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both bacteria and fungi. For instance, it has shown significant inhibitory effects on Pseudomonas aeruginosa and Bacillus subtilis, two common bacterial strains associated with infections . The compound's mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been observed to induce apoptosis in cancer cell lines, such as A549 lung cancer cells. The compound activates caspases and inhibits NF-κB signaling pathways, which are crucial for cell survival . Furthermore, it demonstrates selective cytotoxicity against leukemia cells at submicromolar concentrations, indicating its potential as a therapeutic agent for specific cancer types .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole ring can bind to enzymes or receptors, influencing various biochemical pathways involved in cell growth and apoptosis. This interaction disrupts normal cellular processes, leading to the desired therapeutic effects .

In Vitro Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In another study focusing on cancer cells, this compound exhibited an IC50 value of 1.95 µM against leukemia cell lines, highlighting its selective cytotoxic properties .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateHighEffective against specific cancer types
4-MethylthiazoleLowModerateLess effective than this compound
Thiazole derivativesVariableVariableBroad spectrum but less potent

Applications in Drug Development

Given its promising biological activities, this compound is being evaluated for potential applications in drug development. Its unique structure lends itself to modifications that could enhance efficacy and selectivity against target pathogens or cancer cells. Researchers are exploring analogs that maintain the thiazole framework while optimizing pharmacological properties.

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

(E)-3-(1,3-thiazol-4-yl)prop-2-enal

InChI

InChI=1S/C6H5NOS/c8-3-1-2-6-4-9-5-7-6/h1-5H/b2-1+

InChI Key

FFOSSWOAPSLFRR-OWOJBTEDSA-N

Isomeric SMILES

C1=C(N=CS1)/C=C/C=O

Canonical SMILES

C1=C(N=CS1)C=CC=O

Origin of Product

United States

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